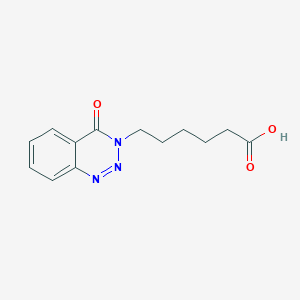

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

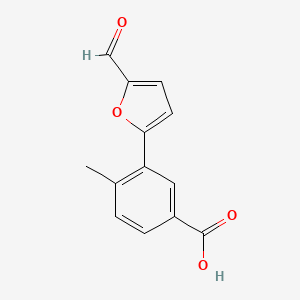

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid , also known by its chemical formula C7H4N3O2 , is a synthetic organic compound. Its molecular structure consists of a hexanoic acid moiety attached to a benzotriazinone ring. The benzotriazinone core contains a nitrogen atom and a ketone group, contributing to its intriguing reactivity and potential biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic pathways for this compound, literature reports suggest that it can be prepared through various methods, such as cyclization reactions or amidation of hexanoic acid derivatives with benzotriazinones. Researchers have explored both conventional and microwave-assisted techniques to achieve efficient yields .

Molecular Structure Analysis

The molecular structure of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid reveals its key features. The benzotriazinone ring imparts aromaticity and electron density, potentially influencing its interactions with biological targets. The hexanoic acid side chain provides flexibility and solubility. Analyzing bond angles, hybridization states, and functional groups within the molecule sheds light on its reactivity and stability .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Potential reactions include esterification, amidation, and nucleophilic substitutions. Researchers have investigated its behavior under different conditions, exploring its reactivity with nucleophiles, acids, and bases. These reactions are crucial for designing derivatives with improved properties .

Physical And Chemical Properties Analysis

- Spectroscopic Data : Techniques like NMR, IR, and UV-Vis provide insights into its structure and functional groups .

Wirkmechanismus

While specific studies on the mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid are limited, its structural resemblance to other bioactive compounds suggests potential biological roles. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes. Further investigations are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical, safety precautions are crucial. Researchers should handle 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid in a well-ventilated area, wear appropriate protective gear, and avoid skin contact. Toxicity studies are necessary to assess potential risks. Dispose of waste properly and follow local regulations .

Eigenschaften

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)14-15-16/h3-4,6-7H,1-2,5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMXSJNETLFRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)

![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)

![6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2632627.png)

![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)